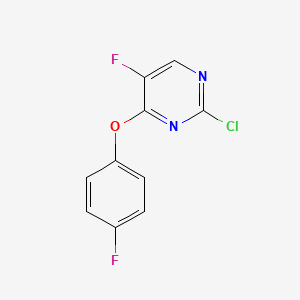
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms, as well as a fluorophenoxy group attached to the pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-fluorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can undergo Suzuki coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, and bases such as potassium carbonate (K₂CO₃).
Oxidation and reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K₂CO₃).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation and reduction: Formation of oxidized or reduced derivatives.
Coupling reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine
Uniqueness
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, as well as the fluorophenoxy group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H5ClF2N2O |
|---|---|
Peso molecular |
242.61 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClF2N2O/c11-10-14-5-8(13)9(15-10)16-7-3-1-6(12)2-4-7/h1-5H |
Clave InChI |
YZDJQUBIFCLWPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


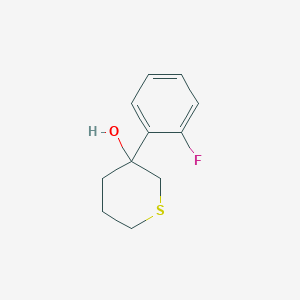
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)

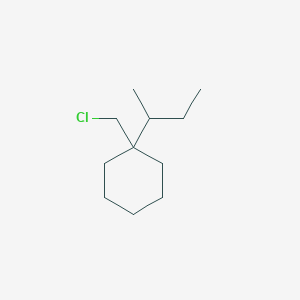
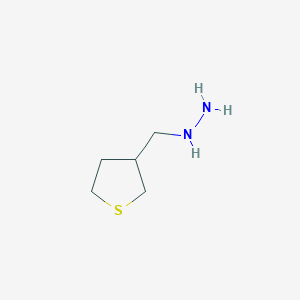
![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
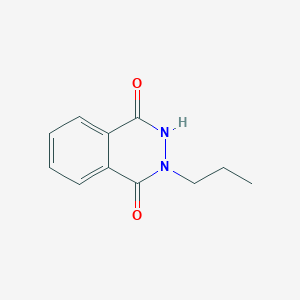
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)

![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)
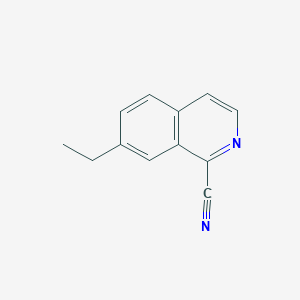
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)
